1-(5-Amino-3-methylbenzofuran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a benzofuran ring system with an amino group (NH2) and a ketone functional group (C=O) attached to the furan ring.
- The compound’s melting point is 149°C .
1-(5-Amino-3-methylbenzofuran-2-yl)ethanone: , also known by its IUPAC name , is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories may synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: 1-(5-Amino-3-methylbenzofuran-2-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The products formed depend on the reaction type and conditions.
Scientific Research Applications
Chemistry: Researchers may use this compound as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: While not widely used industrially, it could find applications in specialty chemicals.
Mechanism of Action
- The specific mechanism of action for 1-(5-Amino-3-methylbenzofuran-2-yl)ethanone is not well-documented. Further research is needed to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds: Other benzofuran derivatives, such as 1-benzofuran-2-yl ethanone, 1-(3-methylbenzofuran-2-yl)ethanone, and 1-(4-methylbenzofuran-2-yl)ethanone, share structural similarities.
Uniqueness: Its unique combination of an amino group and a ketone in the benzofuran ring sets it apart.
Remember that detailed experimental procedures and industrial-scale production methods may require further investigation beyond the available literature
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(5-amino-3-methyl-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C11H11NO2/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13/h3-5H,12H2,1-2H3 |
InChI Key |
MOQXTSHHEDHEQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.